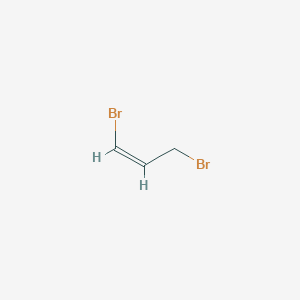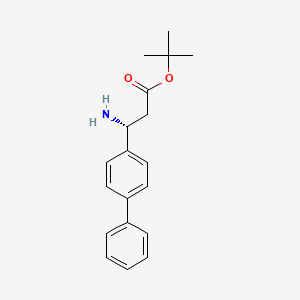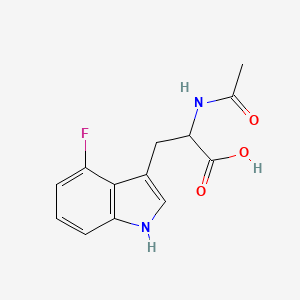![molecular formula C5H12ClN3 B13515067 methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)
methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride: is a chemical compound that belongs to the class of diazirines. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. This compound is often used in photoaffinity labeling, a technique that helps identify molecular interactions by forming covalent bonds with target molecules upon exposure to UV light .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride typically involves the reaction of 2-(3-methyl-3H-diazirin-3-yl)ethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazirine ring can be opened or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted diazirine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride is used as a photoaffinity labeling reagent in chemical research. It helps in studying molecular interactions and identifying binding sites of various molecules .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It helps in mapping active sites and understanding the mechanism of action of various biomolecules .
Medicine: The compound is used in drug discovery and development to identify potential drug targets and understand drug-receptor interactions. It aids in the design of more effective and specific therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of new materials and coatings. It helps in creating materials with specific properties and functionalities .
Mecanismo De Acción
The mechanism of action of methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride involves the formation of covalent bonds with target molecules upon exposure to UV light. The diazirine ring is highly reactive and forms a carbene intermediate when exposed to UV light. This intermediate can then react with nearby molecules, forming stable covalent bonds. This property makes it an effective tool for studying molecular interactions and identifying binding sites .
Comparación Con Compuestos Similares
2-(3-Methyl-3H-diazirin-3-yl)ethanol: Contains a diazirine ring attached to an ethyl alcohol group.
2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)ethan-1-amine hydrochloride: Contains a trifluoromethyl group attached to the diazirine ring.
(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride: Contains a diazirine ring attached to a methanamine group.
Uniqueness: Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride is unique due to its specific structure, which allows it to form stable covalent bonds with target molecules upon exposure to UV light. This property makes it highly valuable in photoaffinity labeling and studying molecular interactions .
Propiedades
Fórmula molecular |
C5H12ClN3 |
|---|---|
Peso molecular |
149.62 g/mol |
Nombre IUPAC |
N-methyl-2-(3-methyldiazirin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c1-5(7-8-5)3-4-6-2;/h6H,3-4H2,1-2H3;1H |
Clave InChI |
QIGVXHVLUIEMMT-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=N1)CCNC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13515013.png)


![({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide](/img/structure/B13515029.png)
![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)



![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)

